molecular formula C12H17FN4 B11746053 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11746053
M. Wt: 236.29 g/mol
InChI Key: NEXZYEZGEAFODU-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrrole moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Pyrrole Moiety: The pyrrole moiety can be attached through a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluoroethyl and pyrrole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Fluoroethyl halides for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles or pyrroles.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(1-methyl-1H-pyrrol-2-yl)ethanone: A related compound with a similar pyrrole moiety.

    2-acetyl-1-methylpyrrole: Another compound with structural similarities.

    N-methyl-2-acetylpyrrole: Shares the pyrrole and acetyl groups.

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-5-amine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H17FN4

Molecular Weight

236.29 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17FN4/c1-10-8-15-17(7-5-13)12(10)14-9-11-4-3-6-16(11)2/h3-4,6,8,14H,5,7,9H2,1-2H3

InChI Key

NEXZYEZGEAFODU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CCF)NCC2=CC=CN2C

Origin of Product

United States

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